Enantioselective Intestinal Transport: (S)-Celiprolol Exhibits 2.6-Fold Lower Efflux Ratio than (R)-Celiprolol in Caco-2 Cell Model
In bi-directional transport studies across Caco-2 cell monolayers, a validated in vitro model of human intestinal epithelial permeability, celiprolol enantiomers demonstrate significant enantioselectivity in polarized transport [1]. The efflux ratio (ER) for (R)-(+)-celiprolol was 8.96, whereas the efflux ratio for (S)-(-)-celiprolol was substantially lower at 3.42 when tested at a concentration of 96.0 μM [1]. In contrast, atenolol, sotalol, metoprolol, and propafenone enantiomers exhibited no enantioselective transport under identical experimental conditions [1]. The differential efflux ratios are attributed to chirally discriminative interaction with P-glycoprotein (P-gp), which is highly expressed in Caco-2 cells [1].
| Evidence Dimension | Efflux ratio (ER) as a measure of polarized intestinal transport |
|---|---|
| Target Compound Data | (S)-(-)-celiprolol: ER = 3.42 at 96.0 μM |
| Comparator Or Baseline | (R)-(+)-celiprolol: ER = 8.96 at 96.0 μM; atenolol, sotalol, metoprolol, propafenone: no enantioselective transport observed |
| Quantified Difference | (R)-celiprolol efflux ratio is 2.6-fold higher than (S)-celiprolol (8.96 vs. 3.42); in-class comparators atenolol, sotalol, metoprolol, and propafenone showed zero enantioselective transport difference |
| Conditions | Caco-2 cell monolayers; RP-HPLC with GITC pre-column derivatization; bi-directional transport assay at 96.0 μM |
Why This Matters
The 2.6-fold lower efflux ratio of (S)-celiprolol predicts reduced P-gp-mediated intestinal efflux and potentially higher oral bioavailability compared to the R-enantiomer, directly impacting the selection of the correct enantiomer for pharmacokinetic and formulation studies.
- [1] Wang Y, Cao J, Wang X, Zeng S. Determination of the enantioselectivity of six chiral aryloxy aminopropanol drugs transport across Caco-2 cell monolayers. J Pharm Anal. 2012;2(2):105-110. doi: 10.1016/j.jpha.2011.11.004. View Source
